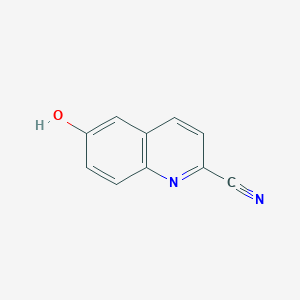

6-Hydroxyquinoline-2-carbonitrile

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of pharmacologically active compounds, demonstrating a wide range of biological activities. researchgate.netresearchgate.net The versatility of the quinoline ring system allows it to serve as a foundational template in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. researchgate.netresearchgate.netnih.gov

The structural rigidity and the presence of a nitrogen heteroatom provide unique electronic and steric properties, enabling quinoline-based molecules to interact with a diverse array of biological targets, including enzymes and nucleic acids. researchgate.net Its capacity for functionalization at various positions on the ring system further enhances its utility, allowing chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.govgoogle.com Consequently, numerous quinoline-based drugs have been successfully developed and are currently in clinical use or undergoing clinical trials, cementing the scaffold's importance in modern pharmaceutical and chemical research. researchgate.netresearchgate.net

Overview of Functionalized Quinoline Derivatives in Academic Studies

The inherent potential of the quinoline scaffold has spurred extensive research into its functionalized derivatives. Academic studies have shown that the introduction of various functional groups onto the quinoline core can significantly modulate its physicochemical and biological properties. researchgate.net This process of functionalization is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles of lead compounds. researchgate.net

Researchers have explored a wide array of synthetic methodologies to create libraries of functionalized quinolines. google.com These derivatives often feature substitutions at different positions with groups such as hydroxyls, amines, halogens, and nitriles, each imparting distinct characteristics to the parent molecule. For instance, the introduction of a hydroxyl group can influence solubility and provide a site for further modification, while a nitrile group can act as a key pharmacophore or a synthetic handle for more complex transformations. Studies have demonstrated that such modifications can lead to compounds with enhanced cytotoxic activity against cancer cells or potent inhibitory effects against various pathogens. biosynth.com The systematic study of these derivatives helps in establishing structure-activity relationships (SAR), which are crucial for the rational design of new and more effective therapeutic agents. google.com

Specific Research Focus and Underexplored Aspects of 6-Hydroxyquinoline-2-carbonitrile

Within the vast family of quinoline derivatives, this compound (C₁₀H₆N₂O) has emerged as a compound of interest, particularly for its potential applications in biochemistry and medicinal chemistry. biosynth.com Its molecular structure, featuring a hydroxyl group at the 6-position and a carbonitrile at the 2-position, makes it a noteworthy candidate for further investigation. The presence of these two functional groups on the quinoline framework suggests a potential for diverse chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52313-34-5 | biosynth.com |

| Molecular Formula | C₁₀H₆N₂O | biosynth.com |

| Molecular Weight | 170.17 g/mol | biosynth.com |

| SMILES | C1=CC2=C(C=CC(=N2)C#N)C=C1O | biosynth.com |

Research has indicated that this compound acts as a cell apoptosis-activatable probe molecule. It is reported to bind to caspases, a family of protease enzymes that play an essential role in programmed cell death (apoptosis). biosynth.com This interaction can trigger a cascade of events leading to the death of cancer cells, suggesting its potential as a lead compound in the development of new anticancer therapies. It has been suggested to be effective against various cancer types, including pancreatic, lung, and breast cancers. biosynth.com Furthermore, its properties may allow it to be used as a light source for optical imaging diagnostics. biosynth.com

Despite this promising profile, many aspects of this compound remain underexplored. Detailed, publicly available reports on its synthesis are not widespread. While general synthetic routes for quinolines are well-established, specific, optimized protocols for this particular derivative are less common.

Furthermore, a comprehensive public database of its spectroscopic characterization is lacking. While techniques like NMR and mass spectrometry are standard for structural confirmation, detailed spectral data for this compound is not readily found in peer-reviewed literature.

Table 2: Illustrative Spectroscopic Data for a Substituted Quinoline Derivative (Note: The following data is for a representative quinoline derivative, as detailed public data for this compound is not available. This serves for illustrative purposes only.)

| Spectroscopic Data Type | Example Data for a Related Quinoline Compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.03 (d, J = 8.6 Hz, 1H), 7.97 (d, J = 9.2 Hz, 1H), 7.60 (d, J = 8.5 Hz, 1H), 7.37 (dd, J = 9.2, 2.8 Hz, 1H), 7.05 (d, J = 2.7 Hz, 1H), 3.92 (s, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.03, 152.32, 144.30, 135.26, 130.82, 128.68, 122.73, 119.93, 105.10, 55.55. |

The most significant underexplored area is the detailed, quantitative analysis of its biological activities. While its role as an apoptosis activator is noted, there is a scarcity of published data detailing its potency (e.g., IC₅₀ values) against a wide range of cancer cell lines. Similarly, its potential antimicrobial properties have not been extensively reported with specific minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.

Table 3: Example of Anticancer Activity Data for a Functionalized Quinoline Derivative (Note: This table presents data for other quinoline derivatives to illustrate how such data is typically presented. Specific IC₅₀ values for this compound are not widely published.)

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Quinoline Derivative A | HepG2 (Liver) | 0.65 |

| Quinoline Derivative B | MDA-MB-468 (Breast) | 11.45 |

| Quinoline Derivative C | PC3 (Prostate) | 13.15 |

The lack of this fundamental data highlights a clear gap in the scientific literature. Future research should focus on establishing robust synthetic pathways, complete spectroscopic characterization, and comprehensive in vitro evaluation of this compound. Such studies are essential to fully understand its chemical nature and to validate its potential as a therapeutic agent or a valuable tool in chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-2-1-7-5-9(13)3-4-10(7)12-8/h1-5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFQKRWFXAANSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560170 | |

| Record name | 6-Hydroxyquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52313-34-5 | |

| Record name | 6-Hydroxyquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Mechanistic Investigations of 6 Hydroxyquinoline 2 Carbonitrile

Electrophilic Aromatic Substitution Patterns on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. wikipedia.org In the case of 6-Hydroxyquinoline-2-carbonitrile, the hydroxyl group at the 6-position is a powerful activating group and an ortho, para-director. This is because the oxygen atom can donate electron density to the aromatic system through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. wikipedia.org This increased electron density is concentrated at the positions ortho and para to the hydroxyl group.

Conversely, the carbonitrile group at the 2-position is a deactivating group and a meta-director. It withdraws electron density from the ring, making the aromatic system less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

The interplay between these two opposing electronic effects determines the preferred sites for electrophilic attack. The activating effect of the hydroxyl group generally dominates, directing incoming electrophiles to the positions ortho and para to it. Therefore, substitution is most likely to occur at the 5- and 7-positions of the quinoline ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of 6-OH Group | Influence of 2-CN Group | Overall Predicted Reactivity |

| 3 | meta | ortho (deactivated) | Low |

| 4 | para (deactivated by CN) | meta | Moderate |

| 5 | ortho | meta | High |

| 7 | para | meta | High |

| 8 | meta | para (deactivated) | Low |

This table provides a qualitative prediction of reactivity based on the electronic effects of the substituents.

Nucleophilic Reactivity of the Carbonitrile Group

The carbonitrile (or cyanide) group (-C≡N) is a versatile functional group that can participate in various nucleophilic reactions. smolecule.com The carbon atom of the nitrile is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom. This allows it to be attacked by nucleophiles, leading to a variety of chemical transformations.

One of the most common reactions of nitriles is hydrolysis, which can be carried out under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This would convert this compound into 6-Hydroxyquinoline-2-carboxylic acid.

Another important reaction is the addition of Grignard reagents or organolithium reagents to the carbon-nitrogen triple bond, which, after hydrolysis, yields ketones. For example, the reaction of this compound with a Grignard reagent (R-MgBr) would produce a 2-acyl-6-hydroxyquinoline derivative.

The nitrile group can also be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation would yield (6-hydroxyquinolin-2-yl)methanamine.

Proton Transfer Dynamics and Tautomerism in Hydroxyquinolines

Hydroxyquinolines can exist in different tautomeric forms, which are isomers that differ in the position of a proton and the location of a double bond. researchgate.net For this compound, the most significant tautomeric equilibrium is between the enol form (6-hydroxy) and the keto form (6-oxo).

Studies on related hydroxyquinoline systems have shown that the position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other functional groups. wuxibiology.com In many cases, the enol form is the more stable tautomer. researchgate.net However, for 2-hydroxyquinoline, the keto tautomer (2-quinolone) is the predominant form. drugbank.comacs.org This is attributed to the formation of a stable cyclic amide structure in the keto form. researchgate.net

The proton transfer between the hydroxyl group and the quinoline nitrogen is a dynamic process that can occur in both the ground and excited states. nih.govacs.orgmdpi.com The rate of this proton transfer can be influenced by the surrounding environment, such as the presence of protic solvents that can facilitate the transfer through hydrogen-bonding networks. nih.gov Time-resolved spectroscopic techniques have been employed to study these rapid proton transfer dynamics in hydroxyquinoline derivatives. scite.ai

Chelation Properties and Metal Ion Interactions

The ability of hydroxyquinoline derivatives to bind to metal ions is a well-established and highly significant aspect of their chemistry. nih.govresearchgate.net This property is central to their applications in various fields, including analytical chemistry, materials science, and medicine.

This compound can act as a chelating agent, a molecule that can form multiple bonds to a single metal ion. smolecule.comnih.gov The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. In this compound, the hydroxyl oxygen and the quinoline nitrogen can both act as donor atoms, making it a potential bidentate ligand. nih.govacs.org

The formation of a stable five- or six-membered ring upon chelation is a key factor in the stability of the resulting metal complex. nih.gov In the case of this compound, coordination with a metal ion would likely involve the deprotonated hydroxyl group and the quinoline nitrogen, forming a stable five-membered ring. The presence of the carbonitrile group at the 2-position could influence the electronic properties and steric hindrance of the ligand, thereby affecting its coordination behavior.

The stability and selectivity of metal complexes formed with hydroxyquinoline ligands are crucial for their practical applications. nih.gov The stability of a metal complex is often quantified by its formation constant (or stability constant), with higher values indicating a more stable complex.

The selectivity of a ligand refers to its ability to preferentially bind to certain metal ions over others. This selectivity is influenced by a variety of factors, including:

The nature of the metal ion: Factors such as the ionic radius, charge, and electronic configuration of the metal ion play a significant role.

The reaction conditions: pH, solvent, and temperature can all affect the stability and selectivity of metal complexation.

While specific data on the metal binding of this compound is not extensively detailed in the provided search results, the general principles of hydroxyquinoline chelation suggest that it would form stable complexes with a range of metal ions. smolecule.comresearchgate.net The electronic and steric influence of the 2-carbonitrile group would likely modulate its binding affinity and selectivity compared to unsubstituted 6-hydroxyquinoline (B46185).

Iv. Advanced Computational Chemistry Studies of 6 Hydroxyquinoline 2 Carbonitrile

Density Functional Theory (DFT) Calculations

Quantum Chemical Assessment of Hydrogen Bonding Interactions

Quantum chemical calculations are instrumental in characterizing the nature and strength of hydrogen bonds, which are critical to the structure and function of molecules like 6-Hydroxyquinoline-2-carbonitrile. While direct quantum chemical studies on this specific molecule are not extensively documented in publicly available literature, a wealth of research on related hydroxyquinoline derivatives provides a strong basis for understanding its potential hydrogen bonding interactions. mdpi.comresearchgate.netnih.gov

The this compound molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the nitrile group). This structure allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: Studies on similar molecules, such as 8-hydroxyquinoline (B1678124), have shown the presence of a significant intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen. nih.gov Density Functional Theory (DFT) calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G**, are employed to optimize the geometry of the molecule and calculate the properties of this hydrogen bond. nih.govarkat-usa.org Key indicators of hydrogen bond strength, such as the bond distance between the hydrogen and the acceptor atom (H···N) and the bond angle (O-H···N), can be precisely calculated. For related hydroxyquinolines, these calculations reveal a shortening of the O-H bond and a corresponding red-shift in its vibrational frequency in infrared spectra, which are characteristic signs of hydrogen bond formation. researchgate.net

The Atoms in Molecules (AIM) theory is another powerful quantum chemical tool used to analyze hydrogen bonds. nih.gov By calculating the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) between the hydrogen and the acceptor atom, the nature of the interaction can be quantified. For strong hydrogen bonds, a significant electron density and a positive Laplacian are typically observed.

Intermolecular Hydrogen Bonding: this compound can also form intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. Quantum chemical calculations on dimers of related hydroxyquinolines have been used to determine the binding energies of these interactions, often corrected for basis set superposition error (BSSE). nih.gov These studies help to understand the stability of different dimeric conformations, for instance, a planar structure stabilized by two O-H···N hydrogen bonds.

The following table summarizes typical quantum chemical methods and the insights they provide for the analysis of hydrogen bonding in compounds analogous to this compound.

| Computational Method | Basis Set | Key Parameters Calculated | Insights Gained |

| Density Functional Theory (DFT) | 6-311++G | Bond lengths, bond angles, vibrational frequencies | Geometry of hydrogen bonds, spectral shifts |

| Møller-Plesset perturbation theory (MP2) | aug-cc-pVTZ | Interaction energies, binding energies | Strength and stability of hydrogen-bonded complexes |

| Atoms in Molecules (AIM) | 6-311++G | Electron density (ρ), Laplacian of electron density (∇²ρ) at BCPs | Nature and strength of the hydrogen bond (covalent vs. electrostatic) |

| Natural Bond Orbital (NBO) Analysis | 6-311++G** | Donor-acceptor interaction energies (E(2)) | Charge transfer and stabilization energy associated with the hydrogen bond |

These quantum chemical assessments provide a detailed picture of the hydrogen bonding landscape of hydroxyquinolines, which is crucial for understanding their crystal packing, solubility, and interactions with biological targets.

Molecular Simulation Techniques

Molecular simulation techniques, such as molecular dynamics and Monte Carlo methods, allow for the study of the dynamic behavior and ensemble properties of molecular systems, providing a bridge between the static picture from quantum chemistry and the macroscopic properties of a substance.

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, including the intermolecular interactions of this compound with itself or with solvent molecules. researchgate.netnih.gov In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their trajectories to be tracked over time.

MD simulations on related quinoline derivatives have been used to investigate their interactions with water and their potential as enzyme inhibitors. arabjchem.orgnih.govmdpi.com For this compound, MD simulations could be employed to understand its solvation properties. By placing a single molecule in a box of explicit solvent molecules (e.g., water), one can study the formation and dynamics of hydrogen bonds between the solute and solvent. The stability of these interactions over the simulation time provides insights into the solubility and conformational preferences of the molecule in that solvent.

A key output from MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding an atom of a certain type at a distance r from another atom. arabjchem.org For instance, the RDF between the hydrogen atom of the hydroxyl group of this compound and the oxygen atom of water molecules would reveal the structure of the solvation shell and the average hydrogen bond distances.

The table below outlines typical parameters and outputs of an MD simulation for studying intermolecular interactions of a molecule like this compound.

| Simulation Parameter | Typical Value/Choice | Purpose |

| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |

| Water Model | TIP3P, SPC/E | Represents the water molecules in the simulation box. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration over which the system's trajectory is calculated. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic conditions of the simulation (constant Number of particles, Volume, Temperature or Pressure). |

| Simulation Output | Description | Insights Gained |

| Radial Distribution Function (RDF) | Probability distribution of the distance between pairs of atoms. | Provides information on the structure of intermolecular interactions, such as solvation shells and hydrogen bond lengths. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds over time. | Quantifies the dynamics and stability of specific hydrogen bonding interactions. |

| Root Mean Square Deviation (RMSD) | Measure of the average distance between the atoms of superimposed structures. | Assesses the conformational stability of the molecule during the simulation. |

These simulations can provide a dynamic and detailed understanding of the intermolecular forces that govern the behavior of this compound in various environments.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying adsorption phenomena, where molecules from a gas or liquid phase adsorb onto a solid surface. nih.govrsc.org

In a GCMC simulation of adsorption, the adsorbent material is represented as a fixed structure in a simulation box. The simulation then attempts random moves—insertion, deletion, and translation/rotation of the adsorbate molecules (this compound)—which are accepted or rejected based on a probability that depends on the change in energy and the chemical potential of the adsorbate. This process is repeated until the system reaches equilibrium, at which point the average number of adsorbed molecules can be calculated. By performing simulations at different pressures (or chemical potentials), an adsorption isotherm can be generated.

The table below details the key components and outputs of a GCMC simulation for studying the adsorption of a molecule like this compound.

| GCMC Simulation Component | Description | Example |

| Adsorbent Model | An atomistic representation of the porous material. | A slab of graphite, a unit cell of a zeolite. |

| Adsorbate Model | A force field representation of the molecule to be adsorbed. | A rigid or flexible model of this compound with defined Lennard-Jones parameters and partial charges. |

| Simulation Ensemble | Grand Canonical (μVT) | Constant chemical potential (μ), volume (V), and temperature (T). |

| GCMC Simulation Output | Description | Insights Gained |

| Adsorption Isotherm | A plot of the amount of substance adsorbed versus its pressure at a constant temperature. | Predicts the adsorption capacity of the material for the molecule. |

| Isosteric Heat of Adsorption | The change in enthalpy when one mole of adsorbate is transferred from the bulk phase to the adsorbed phase. | Provides information on the strength of the interaction between the adsorbate and the adsorbent. |

| Adsorbate Density Profile | The distribution of adsorbate molecules within the pores of the adsorbent. | Reveals the preferred adsorption sites and the arrangement of molecules on the surface. |

Through GCMC simulations, one could screen different adsorbent materials to find the most effective one for capturing or concentrating this compound, or to understand the fundamental interactions that drive its adsorption onto surfaces.

V. Coordination Chemistry and Ligand Architecture of 6 Hydroxyquinoline 2 Carbonitrile

Design and Synthesis of 6-Hydroxyquinoline-2-carbonitrile-Based Ligands

The synthesis of this compound can be achieved through several methods, including cyclization reactions of precursors like 2-aminophenols and cyano compounds, often facilitated by refluxing in solvents such as ethanol (B145695) or acetic acid. smolecule.com Modern microwave-assisted synthesis offers a more rapid and efficient alternative. smolecule.com A key synthetic strategy involves the nucleophilic aromatic substitution (NAS) mechanism to introduce the carbonitrile group at the 2-position of the 6-hydroxyquinoline (B46185) core. smolecule.com

The design of ligands based on this scaffold often aims to create molecules with specific properties, such as enhanced binding affinity or selectivity for certain metal ions. This can be achieved by modifying the quinoline (B57606) ring with various functional groups. For instance, the design of quinoline-2-carbonitrile-based hydroxamic acids has been explored to create dual inhibitors of tubulin polymerization and histone deacetylases for potential anticancer applications. nih.gov Computational methods, like molecular docking, are also employed to design ligands with optimized interactions with target proteins. mdpi.com

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound and its derivatives involves the coordination of the metal ion with the donor atoms of the ligand, typically the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. jchemlett.com The resulting complexes are characterized using various spectroscopic and analytical techniques to determine their structure and properties.

The stoichiometry of metal complexes, which describes the ratio of metal ions to ligands, is a fundamental characteristic. For instance, studies on mixed ligand complexes involving 8-hydroxyquinoline (B1678124) (a related compound) have shown the formation of 1:1:1 (metal:ligand1:ligand2) molar ratios. chemmethod.comchemmethod.comiosrjournals.org The coordination number, which is the number of ligand atoms directly bonded to the central metal ion, can vary. libretexts.org For example, a coordination number of 6 is very common for transition metal complexes and typically results in an octahedral geometry. libretexts.orgfiveable.me Methods like conductometric and spectrophotometric titrations are used to determine the stoichiometry of these complexes in solution. scirp.orgresearchgate.netscirp.org

Table 1: Stoichiometry and Coordination Numbers of Selected Quinoline-Based Complexes

| Complex Type | Metal Ion | Ligand(s) | Stoichiometry (M:L) | Coordination Number | Reference |

|---|---|---|---|---|---|

| Mixed Ligand Complex | Co(II), Ni(II), Cd(II), Pt(IV) | β-enaminone, 8-Hydroxyquinoline | 1:1:1 | 6 | chemmethod.comchemmethod.com |

| Mixed Ligand Complex | Pd(II) | β-enaminone, 8-Hydroxyquinoline | 1:1:1 | 4 | chemmethod.comchemmethod.com |

| Mixed Ligand Complex | Co(II), Ni(II), Cu(II) | Schiff base, 8-Hydroxyquinoline | 1:1:1 | 4 | jchemlett.com |

| Homoleptic Complex | Cu(II) | 8-Hydroxyquinoline | 1:2 | 4 | scirp.orgscirp.org |

| Homoleptic Complex | Co(II), Ni(II) | 8-Hydroxyquinoline | 1:2 | 6 (with coordinated water) | scirp.orgscirp.org |

The arrangement of ligands around the central metal ion defines the coordination geometry. Common geometries for transition metal complexes include octahedral and square planar. libretexts.orglibretexts.org For example, Co(II), Ni(II), Cd(II), and Pt(IV) complexes with mixed ligands including 8-hydroxyquinoline have been proposed to have a six-coordinate octahedral geometry, while the corresponding Pd(II) complex exhibits a square planar geometry. chemmethod.comchemmethod.com Similarly, Cu(II) complexes with 8-hydroxyquinoline can adopt a square planar geometry, whereas Co(II) and Ni(II) complexes may form octahedral structures by coordinating with water molecules. scirp.orgscirp.org The specific geometry is influenced by factors such as the metal ion's d-electron configuration and the nature of the ligands. libretexts.org

Table 2: Coordination Geometries of Metal Complexes with Hydroxyquinoline Derivatives

| Metal Ion | Ligands | Coordination Geometry | Reference |

|---|---|---|---|

| Co(II), Ni(II), Cd(II), Pt(IV) | β-enaminone, 8-Hydroxyquinoline | Octahedral | chemmethod.comchemmethod.com |

| Pd(II) | β-enaminone, 8-Hydroxyquinoline | Square Planar | chemmethod.comchemmethod.com |

| Cu(II) | 8-Hydroxyquinoline | Square Planar | scirp.orgscirp.org |

| Co(II), Ni(II) | 8-Hydroxyquinoline, Water | Octahedral | scirp.orgscirp.org |

The ability of this compound and its analogs to selectively bind to certain metal ions is a critical aspect of their function. The hydroxyl and carbonitrile groups, along with the quinoline nitrogen, create a chelating environment that can exhibit preference for specific metal ions. While direct studies on the metal ion specificity of this compound are limited, research on related 8-hydroxyquinoline derivatives provides valuable insights. These compounds are known to be potent chelators of metal ions like iron, copper, and zinc. The binding affinity can be influenced by the specific substitutions on the quinoline ring and the nature of the metal ion. nih.gov For instance, in a study of 5-nitro-8-hydroxyquinoline-proline hybrids, the metal binding affinity at physiological pH was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com The inherent affinity of metal ions for ligands often follows the Irving-Williams series, which provides a general trend for the stability of divalent metal complexes. nih.gov

Mixed-Ligand Complex Systems Incorporating Hydroxyquinoline Moieties

Mixed-ligand complexes, which contain more than one type of ligand coordinated to a central metal ion, offer a strategy to fine-tune the properties of the resulting complex. chemmethod.comchemmethod.comiosrjournals.org Hydroxyquinoline derivatives, including 8-hydroxyquinoline, are frequently used as primary or secondary ligands in the synthesis of mixed-ligand complexes. jchemlett.comchemmethod.comchemmethod.comiosrjournals.orgrdd.edu.iq These systems often exhibit unique chemical and biological properties that are different from their parent homoleptic complexes. For example, mixed-ligand complexes of Co(II), Ni(II), and Cu(II) have been synthesized using a Schiff base as a primary ligand and 8-hydroxyquinoline as a secondary ligand. jchemlett.com Similarly, complexes with a β-enaminone ligand and 8-hydroxyquinoline have been prepared and characterized, demonstrating the versatility of the hydroxyquinoline scaffold in forming stable mixed-ligand systems. chemmethod.comchemmethod.com The synthesis of these complexes is typically carried out by reacting the metal salt with the ligands in a specific molar ratio, often 1:1:1. jchemlett.comchemmethod.comchemmethod.com

Vi. Comprehensive Spectroscopic and Structural Characterization of 6 Hydroxyquinoline 2 Carbonitrile

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net

For 6-Hydroxyquinoline-2-carbonitrile, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH), nitrile (-C≡N), and the quinoline (B57606) aromatic system. The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The nitrile group, a key feature of this molecule, is expected to show a sharp, medium-intensity absorption peak in the range of 2220-2260 cm⁻¹. The aromatic C=C and C=N bonds of the quinoline ring system would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic rings would appear around 3000-3100 cm⁻¹.

The spectrum for the related compound, 8-Hydroxyquinoline (B1678124), shows a phenolic -OH stretching vibration around 3160 cm⁻¹ and characteristic C=C and C=N stretching vibrations between 1000-1600 cm⁻¹. researchgate.net For 8-Hydroxyquinoline-2-carbonitrile, a strong C≡N stretch has been reported at approximately 2188-2200 cm⁻¹. These values from similar structures support the predicted vibrational frequencies for this compound.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Broad, Medium |

| C-H Stretch | Aromatic | 3000-3100 | Sharp, Weak-Medium |

| C≡N Stretch | Nitrile (-CN) | 2220-2260 | Sharp, Medium |

| C=C/C=N Stretch | Aromatic Ring | 1400-1600 | Multiple Sharp Bands |

| C-O Stretch | Phenolic | 1200-1300 | Medium-Strong |

| C-H Bend | Aromatic (out-of-plane) | 700-900 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, the aromatic protons on the quinoline ring and the single proton of the hydroxyl group would be observed. The aromatic protons are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and splitting patterns (coupling) would depend on their position relative to the nitrogen atom, the hydroxyl group, and the electron-withdrawing nitrile group. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For the parent compound, 6-hydroxyquinoline (B46185), in DMSO-d6, the aromatic protons have been reported in the range of δ 7.1 to 8.7 ppm, with the hydroxyl proton appearing at δ 10.05 ppm. np-mrd.org The introduction of the electron-withdrawing nitrile group at the 2-position would be expected to further shift the signals of adjacent protons downfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d6)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | 8.0 - 8.2 | d |

| H4 | 8.6 - 8.8 | d |

| H5 | 7.3 - 7.5 | d |

| H7 | 7.5 - 7.7 | dd |

| H8 | 8.0 - 8.2 | d |

| 6-OH | 10.0 - 11.0 | br s |

d = doublet, dd = doublet of doublets, br s = broad singlet

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, ten distinct carbon signals are expected. The carbon of the nitrile group (-C≡N) is characteristically found in the δ 110-125 ppm range. The aromatic carbons of the quinoline ring would appear between δ 100-160 ppm. The carbon atom attached to the hydroxyl group (C6) would be shifted downfield to around δ 155-160 ppm.

The ¹³C NMR spectrum of 6-hydroxyquinoline in DMSO-d6 shows signals in the aromatic region from δ 108 to 157 ppm. The presence of the nitrile group at C2 in this compound would influence the chemical shifts of the carbons in the pyridine (B92270) ring, particularly C2, C3, and C4.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d6)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~135 |

| C3 | ~125 |

| C4 | ~140 |

| C4a | ~148 |

| C5 | ~123 |

| C6 | ~158 |

| C7 | ~110 |

| C8 | ~132 |

| C8a | ~128 |

| CN | ~118 |

While specific experimental data for advanced NMR studies on this compound is not available in the public domain, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments of proton and carbon signals, respectively. researchgate.net COSY experiments would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom, providing unambiguous structural confirmation.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

UV-Visible absorption spectroscopy measures the transitions of electrons from lower to higher energy orbitals (e.g., π to π* transitions). Conjugated aromatic systems like quinoline derivatives typically exhibit strong absorption in the UV region. The spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline ring system. The presence of the hydroxyl and nitrile substituents will influence the position and intensity of these absorption maxima (λ_max).

The extension of conjugation in the quinoline ring system leads to absorption at longer wavelengths. For comparison, quinoline itself exhibits absorption maxima around 270 nm and 313 nm. The introduction of a hydroxyl group, as in 6-hydroxyquinoline, can cause a bathochromic (red) shift of these bands. The addition of the nitrile group may further modify the electronic transitions. The absorption spectrum is also sensitive to the pH of the solution, as the protonation state of the phenolic hydroxyl group and the quinoline nitrogen can alter the electronic structure of the molecule. researchgate.net

Table 4: Predicted UV-Visible Absorption Data for this compound (in Methanol)

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~280 |

| π → π* | ~320 |

| n → π* | ~350 |

Fluorescence and Photoluminescence Spectroscopy

The fluorescence characteristics of 6-hydroxyquinoline (6-HQ) and its derivatives are sensitive to their environment, such as the solvent and the presence of other molecules. In alcoholic solvents, 6-hydroxyquinoline typically displays an emission peak around 376 nm, which is attributed to the normal excited state. researchgate.net However, in the presence of water, a dual emission is often observed, with a second, large Stokes-shifted band appearing at approximately 570 nm. researchgate.net This phenomenon is indicative of excited-state proton transfer (ESPT), leading to the formation of a keto tautomer.

The photophysical properties of these compounds can be significantly influenced by their incorporation into different matrices. For instance, when embedded in a Nafion film, 6-hydroxyquinoline exhibits a single emission band corresponding to its protonated form. nih.gov The fluorescence decay in such a system can be complex, often requiring multi-exponential functions to accurately model the decay kinetics, which can be dependent on the specific emission wavelength being monitored. nih.gov This complexity suggests the presence of multiple excited-state species or different microenvironments within the film. nih.gov Furthermore, oligomers of 6-hydroxyquinoline have been reported to exhibit white light emission, indicating broad spectral output arising from the collective electronic properties of the aggregated molecules. elsevierpure.com

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units, which allows for the unambiguous determination of a compound's elemental composition. researchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. researchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can achieve high resolving power, enabling the separation of ions with very similar mass-to-charge ratios. researchgate.netmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules. uliege.bethesciencein.org In ESI-MS, ions are formed by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. thesciencein.org This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. uliege.benih.gov For this compound, with a molecular formula of C₁₀H₆N₂O, the expected monoisotopic mass is approximately 170.0480 Da. ESI-MS can be operated in both positive and negative ion modes to detect different ionic species. nih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can be performed to obtain structural information. nih.govnih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). msu.edulibretexts.org This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. libretexts.orgdu.ac.in The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation by identifying stable fragment ions. libretexts.org While the molecular ion peak provides the molecular weight, the various fragment peaks reveal information about the different structural motifs within the molecule. libretexts.orgnih.gov

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Technique | Ionization Mode | Analyte | Key Findings | Reference |

| HRMS | Not Specified | General | Provides exact mass to determine elemental composition. | researchgate.netmeasurlabs.com |

| ESI-MS | Positive Ion | 6-Nitroquipazine Derivatives | Protonated molecular ions [M+H]⁺ observed with characteristic fragmentation. | nih.gov |

| ESI-MS | Positive Ion | Cationic Amphiphiles | Isomers show distinct fragmentation patterns (Neighboring Group Participation vs. McLafferty Rearrangement). | nih.gov |

| EI-MS | Positive Ion | 6-Nitroquipazine Derivatives | Extensive fragmentation observed, with patterns differing from ESI-MS. | nih.gov |

| EI-MS | Positive Ion | General Organic Molecules | Produces a molecular ion (M⁺•) and a characteristic fragmentation pattern. | libretexts.org |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. nih.govwikipedia.org Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystallites is analyzed. wikipedia.org The resulting diffractogram is a plot of diffracted intensity versus the scattering angle (2θ) and serves as a unique fingerprint for a specific crystalline phase. 6-napse.com PXRD is widely used for phase identification, assessing sample purity, and determining lattice parameters. wikipedia.orgnih.gov While not providing the detailed atomic coordinates of SCXRD, PXRD is essential for characterizing materials that cannot be grown as large single crystals and for routine analysis in materials science and pharmaceutical development. nih.govresearchgate.net

Table 2: X-ray Diffraction Techniques and Their Applications

| Technique | Sample Type | Information Obtained | Key Applications | Reference |

| Single-Crystal X-ray Diffraction (SCXRD) | Single Crystal | Precise atomic coordinates, bond lengths, bond angles, molecular conformation, intermolecular interactions. | Definitive structure elucidation, polymorphism studies, understanding supramolecular chemistry. | nih.govnih.govnih.gov |

| Powder X-ray Diffraction (PXRD) | Polycrystalline Powder | Crystalline phase identification, lattice parameters, sample purity, crystallinity assessment. | Routine characterization, analysis of microcrystalline materials, quality control. | wikipedia.orgnih.govresearchgate.net |

Elemental Compositional Analysis (CHNS/O)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a compound. This information is used to calculate the empirical formula of the substance. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to verify the purity and identity of the synthesized compound. For this compound (C₁₀H₆N₂O), the theoretical elemental composition is approximately 70.58% Carbon, 3.55% Hydrogen, and 16.46% Nitrogen.

Electrochemical Characterization Techniques (e.g., Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule. The electrochemical behavior of 6-hydroxyquinoline has been studied using methods like cyclic voltammetry on glassy carbon paste electrodes. researchgate.netepa.gov These studies reveal that 6-hydroxyquinoline undergoes an irreversible, two-electron oxidation process that is controlled by diffusion. researchgate.netepa.gov The oxidation mechanism can be complex, potentially leading to the formation of dimers and eventually oligomers or polymers of the starting material. researchgate.netepa.gov The electrochemical response is often dependent on the pH of the solution. By analyzing the voltammetric data, information about the oxidation and reduction potentials of the compound can be obtained, providing insights into its electronic structure and reactivity in electron transfer processes.

Vii. Advanced Research Applications of 6 Hydroxyquinoline 2 Carbonitrile

Applications in Advanced Materials Science

The inherent electronic and optical properties of the 6-hydroxyquinoline (B46185) scaffold position it as a promising building block for the development of novel materials. smolecule.com Its derivatives are actively researched for their utility in creating materials with tailored characteristics for a variety of high-technology applications.

The quinoline (B57606) family of heterocyclic compounds, particularly 8-hydroxyquinoline (B1678124) and its derivatives, are foundational in the field of organic electronics. They are renowned for their use in Organic Light-Emitting Diodes (OLEDs). nih.gov Metal complexes of hydroxyquinolines, such as Alq₃ (Tris(8-hydroxyquinolinato)aluminium), are staple materials used as the emissive and electron-transporting layer in OLED devices due to their high thermal stability, excellent fluorescence, and good charge-carrying capabilities.

6-Hydroxyquinoline-2-carbonitrile serves as a ligand in this context, capable of forming stable complexes with metal ions. The specific photophysical properties of the 6-hydroxyquinoline core, including its intrinsic fluorescence, make it and its derivatives candidates for new emissive materials. nih.govbiosynth.com The cyano (-CN) and hydroxyl (-OH) substituents on the quinoline ring can modulate the electronic energy levels (HOMO/LUMO) of the resulting metal complexes, allowing for the fine-tuning of the emission color and efficiency of OLEDs. Research focuses on synthesizing new complexes based on ligands like this compound to achieve improved performance in next-generation displays and lighting.

The development of organic semiconductors is a major area of materials science, aiming to create lightweight, flexible, and low-cost electronic devices. π-conjugated metal complexes of 8-hydroxyquinoline are recognized for their excellent optoelectronic properties and have been widely utilized in organic solar cells and as organic semiconducting layers. mdpi.com

The structure of this compound allows for extended π-conjugation, a key requirement for charge transport in semiconductor materials. When complexed with suitable metal ions, these molecules can self-assemble into ordered structures that facilitate the movement of charge carriers (electrons and holes). The investigation into such compounds is driven by the potential to create materials with specific electronic characteristics suitable for applications in transistors, sensors, and photovoltaic devices. smolecule.com

Research has demonstrated that organic ligands based on the hydroxyquinoline framework can be used to construct molecular-based magnetic materials. While the organic ligand itself is typically non-magnetic, it can be complexed with paramagnetic metal ions (such as Mn²⁺, Fe³⁺, or Gd³⁺) to create coordination complexes that exhibit magnetic properties.

For instance, bis(8-hydroxyquinoline) manganese (Mnq₂) has been shown to exhibit paramagnetic behavior. mdpi.com The magnetic properties arise from the unpaired electrons on the manganese atom, with the hydroxyquinoline ligand mediating the interactions between metal centers. By transitioning from powder to crystalline nanorod form, the magnetic response of Mnq₂ can be significantly enhanced. mdpi.com This principle allows for the design of new materials where the magnetic properties can be tuned by selecting the metal ion and modifying the ligand structure. This compound can serve as such a ligand, with its nitrogen and hydroxyl groups acting as coordination sites for paramagnetic metal centers.

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a powerful tool for creating "smart" materials that can respond to external stimuli. Derivatives of hydroxyquinoline are excellent candidates for building these complex architectures. nih.govnih.gov

Through careful design, molecules like this compound can be engineered to self-assemble into well-defined, three-dimensional supramolecular structures. This assembly is directed by a variety of non-covalent forces, including:

π-π Stacking: Interactions between the aromatic quinoline rings.

Hydrogen Bonding: Interactions involving the hydroxyl group.

C-H···π Interactions: The engagement of hydrogen atoms with the electron-rich π-systems of the rings.

These interactions can lead to the formation of ordered structures like helices or layers. nih.govnih.gov Such materials are considered "functional" or "smart" because their properties (e.g., fluorescence, conductivity) can be switched or modulated by external triggers like light, temperature, or the introduction of a specific chemical species that disrupts or alters the supramolecular assembly.

Role in Analytical Chemistry and Chemical Sensing

In analytical chemistry, there is a high demand for sensitive and selective methods to detect specific chemical species. This compound and its derivatives are valuable tools in this domain, primarily for their ability to act as chelating agents and signal the presence of analytes. smolecule.com

One of the most significant applications of this compound is in the design of fluorescent chemosensors for detecting metal ions. Many essential biological processes and environmental systems are dependent on or sensitive to the concentration of specific metal ions. The 6-hydroxyquinoline scaffold is an excellent platform for a "turn-on" fluorescent sensor.

The underlying mechanism often relies on a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its free state, the fluorescence of the quinoline derivative may be weak or "quenched" due to processes like photoinduced electron transfer (PET) or other radiationless decay pathways. However, upon binding to a target metal ion through its hydroxyl and quinoline nitrogen atoms, the molecule's conformation becomes more rigid. This binding can block the quenching pathway, leading to a significant increase in fluorescence intensity.

The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the quinoline ligand. Research in this area has led to the development of sensors for a wide array of metal ions.

| Target Metal Ion | Typical Sensing Mechanism | Significance of Detection |

|---|---|---|

| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Important in biological systems; zinc signaling. |

| Cd²⁺ | CHEF; often results in highly fluorescent complexes. uci.edu | Toxic heavy metal; environmental monitoring. |

| Hg²⁺ | CHEF; high binding affinity due to soft-acid nature. | Highly toxic heavy metal; environmental and food safety. |

| Al³⁺ | CHEF | Environmental monitoring; potential role in neurodegenerative diseases. |

| Cr³⁺ | Complexation leads to marked changes in fluorescence response. nih.gov | Industrial pollutant and micronutrient. |

Application as Optical Imaging Probes

The inherent fluorescence of the quinoline scaffold makes this compound and its derivatives promising candidates for the development of optical imaging probes. The fluorescence characteristics of 6-hydroxyquinoline (6-HQ) are sensitive to its environment, particularly to protonation. In a Nafion film, the protonated form of 6-HQ exhibits a single emission band, although its decay follows a more complex pattern. sigmaaldrich.com This sensitivity to the chemical environment is a key feature for a sensor.

The photophysical properties of quinoline derivatives can be finely tuned through the introduction of various substituents. For instance, the presence of electron-donating groups, such as methoxy (B1213986) groups, and electron-accepting groups, like cyano or trifluoromethyl groups, can significantly alter the fluorescence wavelength and quantum yield. sciforum.net A study on 6-methoxy-4-trifluoromethyl-carbostyril demonstrated fluorescence at a longer wavelength (460 nm) compared to its 7-methoxy counterpart (400 nm). sciforum.net The introduction of an additional cyano group at the 3-position of 6-methoxycarbostyril resulted in a substantial red shift of about 100 nm, pushing the emission into the green region of the spectrum (540 nm), albeit with a reduced quantum yield. sciforum.net

These findings highlight the potential to modulate the optical properties of the 6-hydroxyquinoline scaffold. By strategically modifying the substituents on the quinoline ring of this compound, it is possible to design probes with specific fluorescence characteristics tailored for various biological imaging applications. For example, derivatives of 8-hydroxyquinoline have been successfully developed as fluorescent sensors for detecting metal ions like Mg²⁺ in living cells, showcasing the versatility of the hydroxyquinoline scaffold in creating functional imaging agents. nih.gov

Utilization in Environmental Remediation Technologies (e.g., Heavy Metal Sequestration)

The ability of hydroxyquinoline derivatives to chelate metal ions is a well-established property that underpins their application in environmental remediation, particularly for the removal of heavy metals from aqueous solutions. nih.gov The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a metal ion, a structural motif that is highly effective for metal sequestration. smolecule.com

Studies on 8-hydroxyquinoline (8-HQ) have demonstrated its efficacy in removing various heavy metal ions. For instance, multi-walled carbon nanotubes modified with 8-HQ have shown significant capabilities in adsorbing Cu(II), Pb(II), Zn(II), and Cd(II) from water. kau.edu.saresearchgate.net The removal efficiency is highly dependent on the pH of the solution, with adsorption generally increasing with higher pH values. kau.edu.sa For example, the removal of Cu(II) by modified carbon nanotubes increased from 64.9% to 99.7% as the pH was raised from 2.0 to 6.0. kau.edu.sa

While much of the research has focused on 8-hydroxyquinoline, the principles of metal chelation are applicable to its isomers. Therefore, this compound is also expected to exhibit metal-binding properties and has been suggested for use in bioremediation. smolecule.com The presence of the nitrile group might influence its chelating ability and selectivity towards different metal ions. Further research could explore the modification of surfaces, such as silica (B1680970), with this compound to create novel adsorbents for the targeted removal of specific heavy metals from contaminated water sources. beilstein-journals.orgresearchgate.net

The following table summarizes the adsorption capacities of a modified adsorbent for various heavy metals, illustrating the potential of such materials in environmental cleanup.

| Metal Ion | Maximum Sorption Capacity (mg·g⁻¹) |

| Zn(II) | 96.17 |

| Pb(II) | 47.07 |

| Cd(II) | 48.30 |

| Cu(II) | 32.15 |

| Data for a silica surface modified with a β-ketoenolic host. researchgate.net |

Building Block in Complex Organic Synthesis

The quinoline ring system is a prevalent scaffold in a vast number of biologically active compounds and natural products. arsdcollege.ac.in Consequently, substituted quinolines like this compound serve as valuable building blocks for the synthesis of more complex molecules.

The functional groups present in this compound, namely the hydroxyl and nitrile groups, along with the reactive quinoline core, provide multiple avenues for further chemical transformations. The nitrile group, in particular, is a versatile functional group that can be converted into other functionalities or participate in cyclization reactions to form new heterocyclic rings. nih.gov

For example, hydroquinoline carbaldehydes, which are structurally related to this compound, have been used as starting materials for the synthesis of a variety of heterocyclic compounds, including coumarins and pyrazolo[1,5-a]pyrimidines. nih.gov The condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with various active methylene (B1212753) compounds has been shown to yield 3-substituted coumarins. nih.gov Furthermore, the reaction of 8-hydroxyquinolines with other reagents can lead to the formation of fused heterocyclic systems like pyrano[3,2-h]quinolones. nih.gov

The synthesis of new heterocyclic systems is often driven by the search for novel compounds with specific biological activities. For instance, new quinoline-2-carboxylic acid derivatives have been synthesized and shown to possess antimicrobial properties. ajchem-a.com The versatility of the quinoline scaffold allows for the generation of a wide array of derivatives with diverse pharmacological profiles.

In modern drug discovery, the generation of chemical libraries containing a large number of diverse compounds is a crucial step in identifying new lead structures. nih.gov The concept of a molecular scaffold, a core structure to which various substituents can be attached, is central to combinatorial chemistry. ijpsonline.comnih.govresearchgate.net The quinoline ring system, due to its presence in numerous pharmaceuticals and its synthetic tractability, is an excellent scaffold for the construction of such libraries. medchemexpress.comsygnaturediscovery.commdpi.com

This compound, with its multiple points for chemical modification, is a suitable starting scaffold for generating a library of novel chemical entities. The hydroxyl and nitrile groups can be functionalized, and the quinoline ring itself can undergo various substitution reactions. By systematically varying the substituents at these positions, a large and diverse library of compounds can be created. These libraries can then be screened for biological activity against various targets, potentially leading to the discovery of new therapeutic agents.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field and is fundamental to many biological processes and the development of advanced materials.

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the quinoline nitrogen and the nitrile nitrogen) in this compound makes it an excellent candidate for forming supramolecular assemblies through hydrogen bonding. These interactions can lead to the formation of extended networks in the solid state or self-assembled structures in solution.

An important area within supramolecular chemistry is the design and synthesis of proton-transfer compounds and organic salts. nih.gov In these systems, a proton is transferred from an acidic molecule to a basic molecule, resulting in the formation of an ion pair that is held together by strong electrostatic interactions and often a network of hydrogen bonds. The 7-hydroxyquinoline (B1418103) system has been studied for its ability to undergo long-range proton transfer upon photoexcitation. nih.gov

By co-crystallizing this compound with other organic acids or bases, it is possible to construct novel supramolecular organic salts. The specific interactions and the resulting crystal packing will depend on the pKa values of the interacting molecules and their geometric compatibility. The formation of such proton-transfer compounds can significantly alter the physical and chemical properties of the individual components, including their solubility, melting point, and solid-state fluorescence.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking in Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular forces to design and synthesize solid-state structures with desired properties. The molecular architecture of this compound, featuring hydrogen-bond donors/acceptors and an extended π-system, makes it a compelling candidate for the construction of novel supramolecular assemblies.

Hydrogen Bonding: The primary forces governing the assembly of quinoline derivatives in the solid state are often hydrogen bonds. researchgate.net In structures containing a hydroxyl group and a quinoline nitrogen, strong O—H⋯N hydrogen bonds are common, which can stabilize molecular conformations. nih.gov The hydroxyl group (-OH) at the 6-position of the quinoline ring can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as an acceptor. researchgate.net This capability allows for the formation of defined, repeating patterns, which are fundamental to crystal engineering. Analysis of related structures shows that various hydrogen bonding motifs, including N—H⋯O, O—H⋯N, and O—H⋯O, can be present, creating robust one- to three-dimensional frameworks. researchgate.netnih.gov

The interplay of these specific interactions allows for the rational design of co-crystals and molecular salts with tailored physical and chemical properties.

Table 1: Key Intermolecular Interactions in Hydroxyquinoline Crystal Structures

| Interaction Type | Donor/Acceptor Groups Involved | Typical Distance (Å) | Resulting Motif | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | O—H (hydroxyl) as donor, N (quinoline) as acceptor | Varies | Intramolecular S(6) rings, Intermolecular chains | nih.gov |

| Hydrogen Bonding | N—H as donor, O (hydroxyl/other) as acceptor | Varies | 1D–3D frameworks | researchgate.net |

| π-π Stacking | Quinoline aromatic rings | 3.49–3.66 | Slipped face-to-face stacks, infinite chains | nih.govrsc.org |

Dynamic Covalent and Non-Covalent Self-Assembling Systems

The principles of self-assembly, where molecules spontaneously organize into ordered structures, are central to creating functional materials. This compound possesses the necessary functionalities to participate in both non-covalent and, potentially as a building block, dynamic covalent self-assembly.

Non-Covalent Self-Assembly: This process is driven by weak, reversible intermolecular forces. As detailed in the previous section, the hydrogen bonding and π-π stacking capabilities of this compound are the primary drivers for its non-covalent self-assembly. nih.gov Similar to how dopamine (B1211576) and its derivatives can self-assemble to form polydopamine, the hydroxyquinoline units can organize into larger supramolecular structures. kaist.ac.kr These interactions can guide the formation of predictable patterns, leading to materials like liquid crystals, gels, or highly ordered crystalline solids.

Dynamic Covalent and Non-Covalent Self-Assembling Systems: Dynamic covalent chemistry involves the formation of reversible covalent bonds, offering a pathway to robust yet adaptable materials like covalent organic frameworks (COFs). nih.gov While this compound itself may not possess the typical functional groups for direct participation in common dynamic covalent reactions (e.g., imine or boronic ester formation), it can be chemically modified into derivatives that can. For instance, the quinoline scaffold can be incorporated into larger monomers designed for COF synthesis. The resulting materials would benefit from the inherent properties of the hydroxyquinoline unit, such as its metal-chelating ability and photophysical characteristics, which could be modulated within the ordered, porous framework of the COF. The self-assembly process for such COFs would be a combination of irreversible covalent bond formation to create the 2D layers and non-covalent π-π stacking to organize the layers into a 3D structure. nih.gov

Research in Corrosion Inhibition Mechanisms and Coatings

A significant area of research for hydroxyquinoline derivatives is their application as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. najah.edu These compounds are effective due to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of inhibition involves several key molecular features. The nitrogen and oxygen heteroatoms in the hydroxyquinoline structure possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface. najah.edu Additionally, the π-electrons of the aromatic quinoline ring can interact with the metal surface, further strengthening the adsorption. najah.edu This process creates a stable, adsorbed film that blocks the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. researchgate.netnih.gov

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that hydroxyquinoline derivatives typically function as mixed-type inhibitors. researchgate.netnih.gov This means they suppress both the anodic and cathodic reactions. Research indicates that their inhibition efficiency increases with concentration, reaching high values (e.g., over 90%) at optimal concentrations. najah.eduresearchgate.net The adsorption of these inhibitors on the steel surface is often found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of inhibitor molecules on the metal. researchgate.netrsc.org Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations support these experimental findings, correlating the molecules' electronic properties (like the energy of the highest occupied molecular orbital, EHOMO) with their inhibition performance. nih.govrsc.org

Table 2: Corrosion Inhibition Efficiency of Various Hydroxyquinoline Derivatives on Steel in 1 M HCl

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (η%) | Technique | Reference |

|---|---|---|---|---|

| 2-amino-4-phenyl-2H-pyrano[3,2-h]quinolin-3-carbonitrile (QP-H) | 10⁻³ | 92.0 | Potentiodynamic Polarization | researchgate.net |

| 2-amino-4-(4-methoxyphenyl)-2H-pyrano[3,2-h]quinolin-3-carbonitrile (QP-OCH3) | 10⁻³ | 79.1 | Potentiodynamic Polarization | researchgate.net |

| Quinoline Derivative Q1 (with -Cl group) | 10⁻³ | 95.2 | Weight Loss | najah.edu |

| Quinoline Derivative Q2 | 10⁻³ | 92.4 | Weight Loss | najah.edu |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ | 94.0 | Electrochemical | rsc.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 6-Hydroxyquinoline-2-carbonitrile?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of substituted anilines with carbonyl-containing precursors. For example, nitrile introduction can be achieved via nucleophilic substitution or metal-catalyzed cyanation. AI-powered synthesis tools (e.g., retrosynthetic analysis using databases like Reaxys) can predict feasible routes by identifying analogous reactions in quinoline derivatives . Key steps include purification via column chromatography and characterization using LC-MS to confirm intermediate formation.

Q. How is this compound structurally characterized?

- Methodological Answer: Spectroscopic techniques are critical:

- NMR: H and C NMR confirm the quinoline backbone and hydroxyl/carbonitrile substituents by analyzing aromatic proton splitting and nitrile carbon signals (~110–120 ppm).

- IR: Peaks at ~2200 cm (C≡N stretch) and ~3200–3400 cm (O-H stretch) validate functional groups.

- Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion ([M+H]) and fragments, distinguishing it from isomers .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer: The compound serves as a scaffold for developing antimicrobial or anticancer agents. Researchers modify its hydroxyl and nitrile groups to enhance bioactivity. For example:

- In vitro assays: Test against bacterial strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols.

- Docking studies: Use AutoDock Vina to predict interactions with target enzymes (e.g., topoisomerases) .

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound be resolved?

- Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., pH, solvent). To address this:

- Standardization: Replicate experiments under controlled conditions (e.g., identical cell lines, DMSO concentration ≤0.1%).

- Meta-analysis: Compare datasets across studies using tools like RevMan to identify confounding factors (e.g., substituent effects in derivatives) .

- Mechanistic studies: Use CRISPR-edited cell lines to isolate target pathways and reduce off-target noise .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer:

- DFT Calculations: Gaussian software models electron density to identify reactive sites (e.g., nitrile group’s electrophilicity).

- Transition State Analysis: Locate energy barriers for Suzuki-Miyaura coupling using B3LYP/6-31G(d) basis sets.

- Solvent Effects: COSMO-RS simulations predict reaction yields in polar aprotic solvents (e.g., DMF) .

Q. How do steric and electronic effects influence the tautomeric equilibrium of this compound?

- Methodological Answer: The hydroxyl group participates in keto-enol tautomerism, affecting reactivity.

- X-ray Crystallography: Resolves tautomeric forms in solid state.

- UV-Vis Spectroscopy: Monitors tautomer ratios in solution (e.g., shifts in λ with pH changes).

- Hammett Analysis: Quantifies substituent effects on equilibrium constants using σ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer: Discrepancies may stem from impurities or solvent artifacts. Solutions include:

- Reproducibility Checks: Compare data with independent syntheses.

- 2D NMR (HSQC, HMBC): Assign ambiguous signals by correlating H-C couplings.

- Reference Standards: Use commercially available quinoline derivatives (e.g., 2-methylquinoline-6-carboxylic acid) for calibration .

Q. Why do computational models sometimes fail to predict the solubility of this compound?

- Methodological Answer: Solubility depends on polymorphic forms and hydrogen-bonding networks.

- Hansen Solubility Parameters: Experimentally determine HSPs to refine computational predictions.

- Crystal Structure Prediction (CSP): Use Mercury software to model crystal packing and solvent interactions .

Tables for Key Data

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.